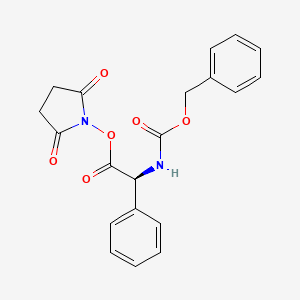

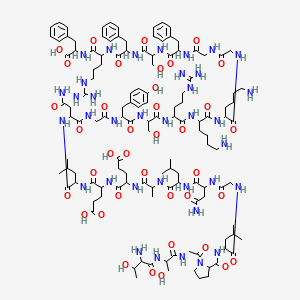

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely contains an amino acid derivative given the presence of carbonyl groups and the dioxopyrrolidinyl group . It’s likely to be a white to off-white powder or crystals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of aminophenol derivatives . Enantioselective synthesis methods, including asymmetric synthesis, are often used for such compounds .Chemical Reactions Analysis

The compound, due to the presence of the benzylic group, might undergo oxidation and reduction reactions . Also, it might participate in carbonylation reactions .Applications De Recherche Scientifique

Carbonyl Compound Reactivity

Carbonyl compounds, including those similar in reactivity to the chemical , are crucial in various chemical reactions, such as nucleophilic displacements. These reactions are fundamental in the synthesis of numerous biologically active molecules, highlighting the importance of understanding carbonyl reactivity for developing new pharmaceuticals and materials (Dey, 2015).

Nitrogen Metabolism Modulation

Ammonia-scavenging drugs, such as benzoate and phenylacetate/phenylbutyrate, offer insights into modulating hepatic nitrogen metabolism. These compounds provide alternative pathways for nitrogen disposal, crucial in treating urea cycle disorders and potentially liver disease, illustrating the therapeutic potential of manipulating nitrogen metabolism (de las Heras et al., 2017).

Aromatic Compound Biodegradation

The biodegradation of aromatic compounds by bacteria such as Escherichia coli is a significant area of research, with implications for environmental remediation and understanding microbial metabolism. This research area is relevant for compounds containing aromatic structures and may provide insights into biotechnological applications for waste treatment and bioconversion processes (Díaz et al., 2001).

Optoelectronic Material Development

Compounds containing pyrrolidine rings, similar in structure to the core of the compound , have been extensively researched for their applications in optoelectronic materials. These studies highlight the versatility of such compounds in developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the potential for chemical compounds with specific functional groups in advanced technology applications (Lipunova et al., 2018).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that similar compounds are often used as protecting groups in organic synthesis . They can interact with their targets by forming covalent bonds, thereby protecting certain functional groups from unwanted reactions during the synthesis process .

Biochemical Pathways

Related compounds are known to be involved in various biochemical pathways, such as the glyoxalase system and ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Z-PHG-OSU. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSWDYNUOPUKB-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679834 |

Source

|

| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146118-22-1 |

Source

|

| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

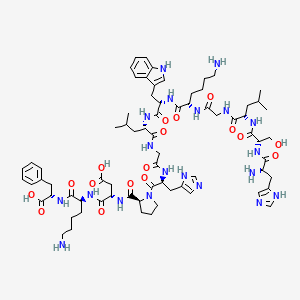

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)